molecular formula C15H22O6 B14389655 prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate CAS No. 88419-69-6

prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate

Cat. No.: B14389655
CAS No.: 88419-69-6
M. Wt: 298.33 g/mol
InChI Key: IEQFRQLAHZXPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate is a chemical compound with a complex structure that includes both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate typically involves the esterification of 9-hydroxy-3-oxonon-7-enoic acid with prop-2-en-1-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.

Major Products Formed

    Oxidation: 9-ethoxycarbonyloxy-3-oxonon-7-enoic acid.

    Reduction: 9-ethoxycarbonyloxy-3-hydroxynon-7-enoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and ketone groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar reactivity but a less complex structure.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Ethyl propionate: An ester with similar functional groups but different chain length.

Uniqueness

Prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate is unique due to its combination of ester and ketone functionalities, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

88419-69-6

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

IUPAC Name

prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate

InChI

InChI=1S/C15H22O6/c1-3-10-20-14(17)12-13(16)9-7-5-6-8-11-21-15(18)19-4-2/h3,6,8H,1,4-5,7,9-12H2,2H3

InChI Key

IEQFRQLAHZXPOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC=CCCCC(=O)CC(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.